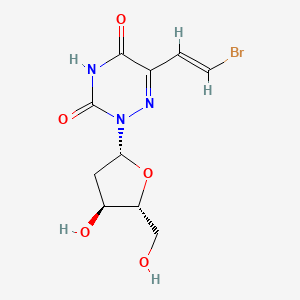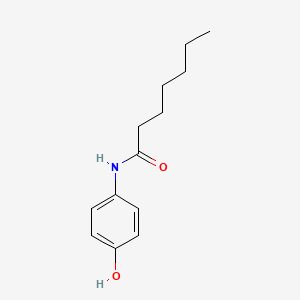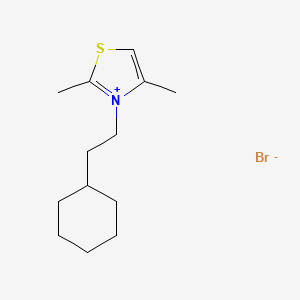
(Z)-Hex-3-enyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Hex-3-enyl nicotinate is an ester compound formed from the reaction between (Z)-hex-3-enol and nicotinic acid. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both an unsaturated alcohol and a nicotinate moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hex-3-enyl nicotinate typically involves the esterification of (Z)-hex-3-enol with nicotinic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Hex-3-enyl nicotinate can undergo various chemical reactions, including:
Oxidation: The unsaturated alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nicotinate group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-Hex-3-enyl nicotinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of nicotinic acid derivatives.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (Z)-Hex-3-enyl nicotinate involves its interaction with various molecular targets. The nicotinate moiety can interact with nicotinic acid receptors, influencing metabolic pathways related to NAD+ synthesis. The unsaturated alcohol group can also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Hexyl nicotinate: Similar structure but lacks the unsaturation in the alcohol moiety.
Methyl nicotinate: A simpler ester of nicotinic acid with a methyl group instead of a hex-3-enyl group.
Ethyl nicotinate: Another ester of nicotinic acid with an ethyl group.
Uniqueness
(Z)-Hex-3-enyl nicotinate is unique due to the presence of both an unsaturated alcohol and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
85098-91-5 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
[(Z)-hex-3-enyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h3-4,6-8,10H,2,5,9H2,1H3/b4-3- |
Clave InChI |
LSLWGXIBZARONO-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\CCOC(=O)C1=CN=CC=C1 |
SMILES canónico |
CCC=CCCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


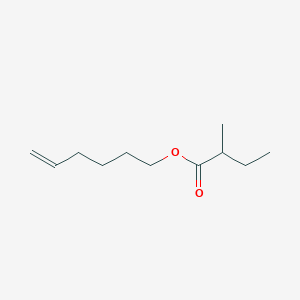
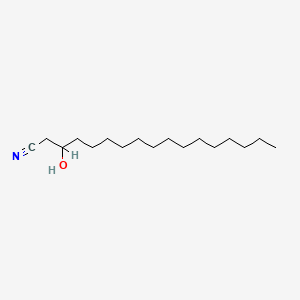
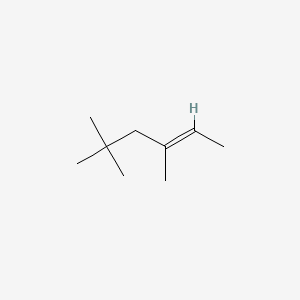


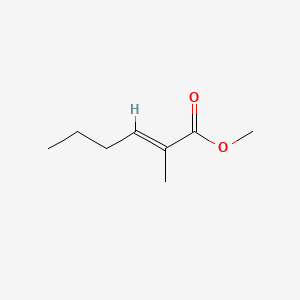
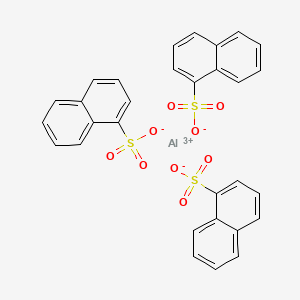

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
